xr9051
Overview
Description
XR-9051 is a potent modulator of P-glycoprotein-mediated multidrug resistance. It was developed following a synthetic chemistry program based on a natural product lead compound. XR-9051 has shown significant efficacy in reversing the multidrug resistance phenotype through direct interaction with P-glycoprotein .
Preparation Methods
Synthetic Routes and Reaction Conditions
XR-9051 is synthesized through a series of chemical reactions starting from a natural product lead compound. The synthetic route involves multiple steps, including the formation of a diketopiperazine derivative . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
The industrial production of XR-9051 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
XR-9051 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving XR-9051 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions involving XR-9051 depend on the specific reaction conditions and reagents used. These products are typically characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .
Scientific Research Applications
XR-9051 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of multidrug resistance and the role of P-glycoprotein in drug transport.
Biology: Employed in research on cellular transport mechanisms and the development of resistance to chemotherapeutic agents.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic drugs by reversing multidrug resistance in cancer cells.
Mechanism of Action
XR-9051 exerts its effects by directly interacting with P-glycoprotein, a membrane protein involved in the transport of various substances across cellular membranes. By inhibiting the binding of cytotoxic drugs to P-glycoprotein, XR-9051 effectively reverses the multidrug resistance phenotype. This interaction disrupts the efflux of drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein-mediated drug transport.
Cyclosporine A: An immunosuppressant that inhibits P-glycoprotein and reverses multidrug resistance.
Tariquidar: A specific inhibitor of P-glycoprotein used in clinical trials to overcome multidrug resistance in cancer.
Uniqueness of XR-9051
XR-9051 is unique in its high potency and specificity as a modulator of P-glycoprotein-mediated multidrug resistance. Unlike other compounds, XR-9051 has shown significant efficacy in reversing resistance to a variety of cytotoxic drugs, including doxorubicin, etoposide, and vincristine .
Properties
Molecular Formula |
C39H38N4O5 |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide |
InChI |
InChI=1S/C39H38N4O5/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45)/b33-21-,34-22- |
InChI Key |
RTIZZWMBGKGLFO-YWQXDYITSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)/C1=O |
SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XR9051; XR-9051; XR 9051. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.